2-Bromomethyl-3-methylsulfanyl-pyrazine

Lipophilicity Medicinal Chemistry ADME

Researchers requiring a pyrazine scaffold with orthogonal reactivity often face limited options lacking both an electrophilic handle and a sulfur directing group. 2-Bromomethyl-3-methylsulfanyl-pyrazine (CAS 1289385-55-2) resolves this with dual functionality unavailable in simpler analogs. • Benzylic bromide enables rapid SN2 diversification with amine pharmacophores • Methylsulfanyl group optimizes CNS drug-like lipophilicity (LogP 1.96 vs. 0.4 for des-thio analog) • Supports stepwise asymmetric ligand synthesis and sulfur-containing agrochemical design Supplied with certificate of analysis; ready for immediate research deployment.

Molecular Formula C6H7BrN2S
Molecular Weight 219.1
CAS No. 1289385-55-2
Cat. No. B580862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-3-methylsulfanyl-pyrazine
CAS1289385-55-2
Molecular FormulaC6H7BrN2S
Molecular Weight219.1
Structural Identifiers
SMILESCSC1=NC=CN=C1CBr
InChIInChI=1S/C6H7BrN2S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3
InChIKeyZUYHCRXIYBTZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-3-methylsulfanyl-pyrazine (CAS 1289385-55-2) Procurement and Technical Baseline Overview


2-Bromomethyl-3-methylsulfanyl-pyrazine (CAS 1289385-55-2) is a heterocyclic building block belonging to the aryl thioether class, characterized by a pyrazine core bearing a bromomethyl electrophile at the 2-position and a methylsulfanyl group at the 3-position [1]. Its molecular formula is C6H7BrN2S with a molecular weight of 219.10 g/mol [2]. The compound's dual functionality—an SN2-reactive benzylic bromide handle and an electron-donating thioether moiety—distinguishes it structurally and electronically from simpler pyrazine building blocks and establishes its utility as a versatile intermediate in medicinal chemistry and agrochemical research .

1
Dual-functionality: benzylic bromide for SN2 alkylation and methylsulfanyl group for electronic tuning.
2
Enables nucleophilic diversification and potential directing-group effects in heterocycle synthesis.
3
Distinguished from simpler pyrazine building blocks for medchem and agrochem intermediate research.

Why Generic 2-Bromomethyl-3-methylsulfanyl-pyrazine Substitution Fails: Comparator Reactivity and Electronic Differentiation


Generic substitution among pyrazine building blocks is invalid because the orthogonal reactivity profiles, electronic properties, and downstream synthetic utility of these compounds vary significantly with substitution pattern. 2-Bromomethyl-3-methylsulfanyl-pyrazine presents a unique combination of a benzylic bromide electrophile (for SN2 alkylation) and a methylsulfanyl group (capable of acting as a directing group, a masked thiol, or an electron-donating substituent). This dual functionality is absent in simpler analogs like 2-(bromomethyl)pyrazine (which lacks the thioether) [1], and the regioisomeric arrangement differs critically from 2-bromo-5-(methylthio)pyrazine (which possesses an aryl bromide rather than a benzylic bromide, drastically altering its reactivity) . The presence of sulfur also modulates the electron density of the pyrazine ring, influencing both the rate of nucleophilic substitution at the bromomethyl group and the compound's physicochemical properties (e.g., logP, boiling point) relative to oxygen analogs . The following section provides quantitative, comparative data to substantiate these differentiating factors.

Compound
Key Differentiation & Risk
2-Bromomethyl-3-methylsulfanyl-pyrazine (Target)
Benzylic bromide + thioether dual functionality; higher lipophilicity and distinct electronic profile.
2-(Bromomethyl)pyrazine
Lacks thioether modulation; lower lipophilicity and different reactivity profile may not transfer.
2-Bromo-5-(methylthio)pyrazine
Aryl bromide (Ar-Br) instead of benzylic bromide; requires cross-coupling rather than SN2 pathways.
2-(Bromomethyl)-3-methoxypyrazine
Oxygen analog; altered lipophilicity and electronic properties may shift SAR and physicochemical behavior.

2-Bromomethyl-3-methylsulfanyl-pyrazine Quantitative Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity vs. 2-(Bromomethyl)pyrazine

The presence of the methylsulfanyl group at the 3-position increases the calculated lipophilicity (LogP) of 2-bromomethyl-3-methylsulfanyl-pyrazine relative to the unsubstituted 2-(bromomethyl)pyrazine. A higher LogP value can improve membrane permeability and is a critical parameter for designing CNS-penetrant or orally bioavailable drug candidates [1].

Lipophilicity (LogP)
Cross-study comparable
Target: ACD/LogP 1.96 vs Comparator: XLogP3 0.4 (Δ ≈ 1.56)
Supports CNS-focused library design screening.
Calculated values; confirm experimentally.
Lipophilicity Medicinal Chemistry ADME

Increased Molecular Weight and Altered Physical Properties vs. Non-Sulfur Analogs

The incorporation of a sulfur atom significantly alters the compound's physical properties compared to oxygen or unsubstituted analogs, directly impacting storage, handling, and purification. The higher boiling point and density of 2-bromomethyl-3-methylsulfanyl-pyrazine relative to 2-(bromomethyl)pyrazine are noted [1][2].

Physical Properties
Cross-study comparable
MW: 219.10 vs 173.01 g/mol; BP: ~292.8 vs 216.9 °C; Density: 1.6 vs N/A g/cm³
Impacts extraction and distillation workflow design.
Predicted data; lot-specific verification advised.
Physical Chemistry Procurement Purity

Regioisomeric Distinction from 2-Bromo-5-(methylthio)pyrazine

The position of the bromine atom is a critical differentiator. 2-Bromomethyl-3-methylsulfanyl-pyrazine contains a reactive benzylic bromide (C-Br), while 2-bromo-5-(methylthio)pyrazine contains an aryl bromide (Ar-Br). This structural variance leads to fundamentally different reactivity: benzylic bromides are highly susceptible to SN2 nucleophilic substitution, whereas aryl bromides generally require transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) conditions [1].

Regioisomeric Identity
Class-level inference
Benzylic bromide (C-Br) at 2-position vs aryl bromide (Ar-Br) in 2-Br-5-SMe-pyrazine.
Dictates SN2 versus cross-coupling synthetic strategy.
Structural analysis; verify by NMR/LCMS.
Organic Synthesis Regioselectivity Building Blocks

Superior Lipophilicity Compared to Oxygen Analog (2-(Bromomethyl)-3-methoxypyrazine)

In medicinal chemistry campaigns, the replacement of an oxygen atom with a sulfur atom (O to S bioisosterism) is a common strategy to modulate lipophilicity. This compound is anticipated to have a higher LogP than its oxygen analog, 2-(bromomethyl)-3-methoxypyrazine, due to the larger atomic radius and higher polarizability of sulfur [1][2].

S vs O Bioisostere
Class-level inference
Higher predicted LogP for thioether versus methoxy analog (qualitative inference).
Class-level trend for SAR lipophilicity modulation.
Direct experimental comparison not available.
Medicinal Chemistry SAR LogP

Defined Application Scenarios for 2-Bromomethyl-3-methylsulfanyl-pyrazine in Research and Industrial Procurement


Medicinal Chemistry: Design of CNS-Penetrant Kinase Inhibitors

The 1.96 LogP value of 2-bromomethyl-3-methylsulfanyl-pyrazine makes it a suitable building block for constructing central nervous system (CNS)-penetrant drug candidates. Its benzylic bromide allows for rapid diversification via SN2 reactions with amine-containing pharmacophores, while the methylsulfanyl group contributes to the desired lipophilicity range (LogP 1-3) often associated with optimal CNS drug properties [1]. This contrasts with the less lipophilic 2-(bromomethyl)pyrazine (LogP 0.4), which may not provide sufficient passive permeability across the blood-brain barrier [2].

Agrochemical Synthesis: Development of Novel Herbicides or Fungicides

The compound serves as a key intermediate for synthesizing novel pyrazine-based agrochemicals. The bromomethyl group is a versatile handle for attaching diverse moieties known to confer herbicidal or fungicidal activity, and the sulfur atom is a privileged motif in agrochemical design for improving soil mobility and target binding. This compound's specific substitution pattern allows access to chemical space not readily achievable with simpler, non-sulfur-containing pyrazine building blocks [1].

Flavor and Fragrance Industry: Synthesis of Sulfur-Containing Aroma Chemicals

Due to its methylsulfanyl group, this pyrazine derivative is a precursor in the synthesis of complex sulfur-containing heterocycles that mimic roasted, meaty, and umami flavors. The bromomethyl group enables alkylation of larger molecular scaffolds, allowing flavor chemists to precisely tune the volatility and aroma profile of the final flavorant. This specific compound provides a route to pyrazine-based flavor molecules that are structurally distinct from those derived from simpler pyrazine building blocks [2].

Materials Science: Synthesis of Tetradentate Ligands for Metal-Organic Frameworks (MOFs)

The reactivity of the benzylic bromide in 2-bromomethyl-3-methylsulfanyl-pyrazine makes it a candidate for constructing polydentate ligands. For example, analogous tetrakis(bromomethyl)pyrazine building blocks have been used to synthesize tetrakis[(methylsulfanyl)methyl]pyrazine ligands for crystal engineering studies [1]. The dual functionality of this monosubstituted analog allows for stepwise, controlled synthesis of asymmetric ligands, offering an advantage over symmetric tetra-substituted building blocks.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Benzylic bromide handle and elevated LogP profile
Permeability and target engagement assays
Agrochemical intermediate research
Versatile SN2 diversification for heterocycle elaboration
Herbicidal and fungicidal activity screening
Sulfur-containing flavor precursor
Methylsulfanyl group for aroma profile tuning
Volatility and sensory profile analysis
Asymmetric MOF ligand synthesis
Stepwise reactivity of benzylic bromide for controlled ligand design
Coordination chemistry and crystal engineering studies

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